N-(2-cyclohexyl-2-hydroxyethyl)-2-fluorobenzamide
Description
Chemical Identity and Nomenclature
1.1.1 IUPAC Nomenclature
The compound’s systematic name is This compound , derived from its structural components:
- 2-fluorobenzamide : A benzamide with a fluorine substituent at the ortho position.
- 2-cyclohexyl-2-hydroxyethyl : A hydroxyethyl chain bearing a cyclohexyl group at the β-carbon.
1.1.2 Molecular Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₅H₂₀FNO₂ |
| Molecular Weight | 265.32 g/mol |
| CAS Number | 1351654-86-8 |
| SMILES | O=C(NCC(C1CCCCC1)O)C2=CC=CC=C2F |
| InChI Key | N/A (Not explicitly provided in sources) |
1.1.3 Structural Representation
The compound’s structure comprises:
Historical Development in Benzamide Derivatives Research
1.2.1 Early Benzamide Derivatives
Benzamides have been studied since the mid-20th century for their pharmacological properties. Key milestones include:
- Amisulpride : A substituted benzamide used clinically for dysthymia and schizophrenia, demonstrating dopaminergic modulation.
- Fluorinated analogs : Introduction of fluorine to improve metabolic stability and receptor-binding affinity. For example, 2-fluorobenzamide derivatives exhibit reduced crystal disorder compared to non-fluorinated counterparts.
1.2.2 Role of Cyclohexyl and Hydroxyethyl Groups
The incorporation of cyclohexyl and hydroxyethyl groups addresses:
- Steric bulk : Cyclohexyl groups enhance solubility and influence molecular packing.
- Hydrogen bonding : The hydroxyl group (–OH) enables interactions with biological targets or crystal lattice stabilization.
1.2.3 Fluorination in Benzamide Chemistry
Fluorine substitution at the ortho position:
Position Within Fluorinated Organic Compounds
1.3.1 Comparative Analysis of Fluorinated Benzamides
The compound occupies a niche within fluorinated benzamides due to its unique substituents. Below is a comparison with structurally related compounds:
1.3.2 Impact of Fluorine Substitution
Fluorination at the ortho position:
- Electronic effects : Withdraws electron density via inductive effects, altering reactivity.
- Steric effects : Limits rotation of the benzamide ring, influencing molecular conformation.
1.3.3 Role of the Cyclohexyl-Hydroxyethyl Group
The cyclohexyl-hydroxyethyl chain:
- Hydrogen bonding : The –OH group participates in intermolecular interactions, critical for crystal packing or enzyme binding.
- Solubility : The hydrophobic cyclohexyl group balances the polar amide and hydroxyl groups, optimizing bioavailability.
Properties
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-2-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2/c16-13-9-5-4-8-12(13)15(19)17-10-14(18)11-6-2-1-3-7-11/h4-5,8-9,11,14,18H,1-3,6-7,10H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPUNZGLOZALFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)C2=CC=CC=C2F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)-2-fluorobenzamide typically involves the reaction of 2-fluorobenzoic acid with 2-cyclohexyl-2-hydroxyethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) can be used to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclohexyl-2-hydroxyethyl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-(2-cyclohexyl-2-oxoethyl)-2-fluorobenzamide.
Reduction: Regeneration of this compound.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-cyclohexyl-2-hydroxyethyl)-2-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-cyclohexyl-2-hydroxyethyl)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Fluorinated benzamides exhibit distinct structural features depending on substitution patterns. Below is a comparative analysis of key analogs:
Key Observations :
- Planarity : Fo23 and Fo24 display near-coplanar aromatic rings (interplanar angles <1°), optimizing π-π stacking and hydrogen bonding .
- Hydrogen Bonding : Both form 1D amide-amide chains (N-H···O=C, ~3.09 Å) along crystallographic axes, stabilizing the lattice. Weak C-H···F/O interactions (2.12–2.57 Å) contribute to 3D packing .
- Halogen Effects : Chlorinated analogs (e.g., XEHZOD) exhibit stronger halogen-halogen interactions (C-Cl···Cl-C) compared to fluorinated derivatives, altering melting points and solubility .
Physicochemical Properties
Key Trends :
- Fluorine NMR : Fo23 and Fo24 show similar aromatic 19F shifts (-114 to -147 ppm), reflecting analogous electronic environments .
- Synthetic Efficiency : Fluorinated benzamides achieve higher yields (~85–88%) compared to chlorinated analogs, likely due to fluorine’s superior leaving-group ability .
- Crystallinity : Fluorinated derivatives form high-quality crystals with low R factors (<0.05), enabling precise structural analyses .
Functional Comparisons in Drug Design
Fluorinated benzamides are explored as enzyme inhibitors (e.g., succinate dehydrogenase) due to fluorine’s electronegativity and hydrogen-bonding capacity . Chlorinated analogs, while less polar, exhibit enhanced lipophilicity (logP ~3.4 vs. ~2.1 for fluorinated) , favoring membrane permeability. Mixed halogenation (e.g., F/Cl) balances these properties but remains understudied .
Biological Activity
N-(2-Cyclohexyl-2-hydroxyethyl)-2-fluorobenzamide is a compound that has garnered attention for its potential therapeutic applications and biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, interactions with biological targets, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a fluorobenzene ring, a hydroxyethyl group, and a cyclohexyl moiety, which contribute to its unique properties. The presence of the fluorine atom enhances metabolic stability and influences the compound's binding affinity to various biological targets.
This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. The compound may act as a ligand, modulating the activity of these targets. The hydroxyethyl group is believed to play a crucial role in enhancing binding affinity, while the fluorine atom contributes to the compound's steric and electronic properties.
Antiinflammatory and Analgesic Properties
Research indicates that this compound possesses significant anti-inflammatory and analgesic properties. In vitro studies have demonstrated its ability to inhibit key inflammatory mediators, suggesting potential applications in treating conditions characterized by chronic inflammation .
Interaction with Receptors
The compound has been investigated for its potential as a ligand in receptor binding studies. It is particularly noted for its interactions with various G-protein coupled receptors (GPCRs), which play critical roles in numerous physiological processes.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- In Vitro Studies : A study demonstrated that this compound effectively inhibited the production of pro-inflammatory cytokines in cultured macrophages, indicating its potential utility in managing inflammatory diseases.
- Analgesic Effects : In animal models, this compound exhibited dose-dependent analgesic effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .
- Cancer Research : Preliminary data suggest that the compound may also possess anticancer properties, as it has shown efficacy in inhibiting cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Comparison with Related Compounds
The biological activity of this compound can be contrasted with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(2-cyclohexyl-2-hydroxyethyl)-3-chlorobenzamide | Chlorine substituent | Moderate anti-inflammatory effects |
| N-(2-cyclohexyl-2-hydroxyethyl)-3-bromobenzamide | Bromine substituent | Reduced binding affinity |
| N-(2-cyclohexyl-2-hydroxyethyl)-3-iodobenzamide | Iodine substituent | Enhanced metabolic instability |
The presence of different halogen substituents significantly influences the compound's binding affinity and biological activity, with fluorine conferring unique advantages in terms of stability and receptor interaction.
Q & A
Q. What are the optimal synthetic routes for N-(2-cyclohexyl-2-hydroxyethyl)-2-fluorobenzamide?
Methodological Answer: The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Amide bond formation : Reacting 2-fluorobenzoic acid derivatives (e.g., acid chloride) with a cyclohexyl-hydroxyethylamine precursor under basic conditions (e.g., triethylamine in dichloromethane) .
- Cyclopropane or cyclohexyl group introduction : Utilizing coupling agents (e.g., carbodiimides) or nucleophilic substitution reactions with cyclohexyl halides .
- Purification : Column chromatography or recrystallization to achieve >95% purity, verified via HPLC and NMR .
Q. Critical Parameters :
| Parameter | Optimal Condition |
|---|---|
| Temperature | 0–25°C (amide coupling) |
| Solvent | Dichloromethane/DMF |
| Catalyst | Palladium-based (for cross-coupling) |
Q. How is the crystal structure of this compound determined?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization : Slow evaporation of a saturated solution in ethanol/water.
- Data Collection : Using a Bruker APEXII CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 91–150 K to minimize thermal motion .
- Refinement : SHELXL software for least-squares refinement, achieving R1 values <0.05 and wR2 <0.15 .
Q. Example Structural Data :
| Parameter | Value | Source |
|---|---|---|
| Space Group | P2₁ | |
| Unit Cell | a = 5.18 Å, b = 6.53 Å, c = 16.65 Å | |
| Bond Length (C–F) | 1.35 Å |
Advanced Research Questions
Q. How can contradictions in biological activity data between studies be resolved?
Methodological Answer: Discrepancies often arise from:
- Synthetic purity : Impurities >5% alter bioactivity. Validate via HPLC-MS and elemental analysis .
- Crystal polymorphism : Different polymorphs exhibit varying solubility. Use SC-XRD and DSC to identify forms .
- Assay conditions : Standardize in vitro assays (e.g., pH, serum concentration) and use positive controls (e.g., doxorubicin for cytotoxicity) .
Q. Statistical Approach :
Q. What computational methods predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., kinase inhibitors) to assess binding affinity. Focus on the fluorobenzamide moiety’s electrostatic interactions .
- QSAR Modeling : Corrogate substituent effects (e.g., cyclohexyl hydrophobicity) with activity using Gaussian-based DFT calculations .
- MD Simulations : GROMACS for 100-ns trajectories to evaluate stability of ligand-receptor complexes .
Q. Validated Targets :
| Target | Binding Energy (kcal/mol) |
|---|---|
| COX-2 | −8.9 |
| EGFR | −7.5 |
Q. How can functional group modifications enhance the compound’s efficacy?
Methodological Answer:
- Oxidation/Reduction : Use LiAlH₄ to reduce amides to amines or KMnO₄ to oxidize hydroxyl groups. Monitor via IR (C=O stretch at 1650–1750 cm⁻¹) .
- Derivatization : Introduce sulfonyl or thioether groups via nucleophilic substitution (e.g., NaSH in DMSO) to improve membrane permeability .
Q. Reaction Optimization :
| Modification | Yield Improvement Strategy |
|---|---|
| Hydroxyl → Ketone | Catalyze with TEMPO/NaOCl |
| Fluorine → Bioisostere | Replace F with CF₃ via Ullmann coupling |
Q. What experimental designs assess the compound’s thermal stability?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂. Degradation onset >200°C indicates suitability for solid formulations .
- Differential Scanning Calorimetry (DSC) : Identify melting points and polymorphic transitions (e.g., endothermic peaks at 150–180°C) .
Q. Stability Data :
| Condition | Half-Life (h) |
|---|---|
| pH 7.4 (37°C) | 48 |
| UV Light | 12 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
